molecular formula C10H12ClN5O3 B120364 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine CAS No. 81777-48-2

9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine

Cat. No. B120364
CAS RN: 81777-48-2
M. Wt: 285.69 g/mol
InChI Key: RAEGIEVTUAVTJO-UHFFFAOYSA-N
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Description

“9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is a chemical compound with the molecular formula C10H13N5O4 . It is related to Acyclovir, a medication used to treat viral infections .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with guanine, which is heated with hexamethyldisilazane and ammonium sulfate. After 18 hours of heating, a solution is formed indicating the completion of silylation. To this solution, 2-oxa-1,4-butanediol diacetate and trimethylsilyl triftriflate are added. The mixture is then heated to 130° C for a period of 4.5 hours. After cooling the solution to 50° C, water dissolved in acetone is added. The mixture is heated to reflux and a precipitate is formed immediately. The solid is collected by filtration to yield the final product .


Molecular Structure Analysis

The molecular structure of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” can be represented by the InChI string: InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . The Canonical SMILES representation is: CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” include silylation, acetylation, and precipitation .


Physical And Chemical Properties Analysis

The molecular weight of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is 267.24 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiviral Drug Development

This compound is a key precursor in the synthesis of Aciclovir , an antiviral medication primarily used for the treatment of herpes simplex virus infections, as well as in the treatment of varicella zoster (chickenpox) and herpes zoster (shingles) . Its role as an impurity standard in pharmaceuticals ensures the purity and efficacy of Aciclovir during production.

Pharmacokinetics Research

Researchers utilize this compound to study its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This helps in understanding how the drug behaves in the body, which is crucial for developing effective dosing regimens .

Chemical Synthesis and Reactivity

The compound serves as an intermediate in chemical syntheses, particularly in the formation of nucleoside analogs. Its reactivity is explored to develop new compounds with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, it is used as a reference material to calibrate instruments and validate analytical methods, ensuring accurate measurement of chemical substances in various samples .

Molecular Biology

In molecular biology, the compound is used in the study of DNA replication and repair mechanisms. It can be incorporated into DNA strands to investigate the effects of analogs on genetic processes .

Biochemical Studies

Biochemical studies employ this compound to understand the interaction between drugs and biological molecules. It helps in identifying potential targets for new drugs and understanding drug resistance mechanisms .

Toxicology

Toxicological studies use this compound to assess its safety profile. It helps in determining the toxic dose levels and understanding the compound’s effects on different biological systems .

Antiviral Resistance Research

The compound is instrumental in studying the mechanisms of antiviral resistance. By understanding how viruses develop resistance to drugs like Aciclovir, researchers can develop strategies to combat resistant strains .

Safety and Hazards

According to the Safety Data Sheets, this compound is suspected of causing genetic defects (H341). Precautionary measures include obtaining, reading, and following all safety instructions before use, wearing protective equipment, and storing the substance in a locked up place . In case of exposure or concern, medical advice should be sought .

properties

IUPAC Name

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEGIEVTUAVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231355
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine

CAS RN

81777-48-2
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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